(6,8,9-Trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol
Description
Properties
Molecular Formula |
C18H24O2 |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(6,8,9-trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol |
InChI |
InChI=1S/C18H24O2/c1-12-9-13(2)18(10-19)11-20-17(16(12)14(18)3)15-7-5-4-6-8-15/h4-9,13-14,16-17,19H,10-11H2,1-3H3 |
InChI Key |
PLYQNNOXZOYWGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(C2C(C1(COC2C3=CC=CC=C3)CO)C)C |
Origin of Product |
United States |
Biological Activity
(6,8,9-Trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol is a complex bicyclic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on its antileishmanial properties and other pharmacological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 314.4 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that create the bicyclic framework. The synthesis process is critical for ensuring the purity and yield of the compound for subsequent biological evaluations.
Antileishmanial Activity
Recent studies have highlighted the antileishmanial activity of related oxabicyclic compounds, particularly their efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. For instance, a derivative similar to this compound demonstrated significant activity against both promastigote and amastigote forms of the parasite, indicating its potential as a therapeutic agent in leishmaniasis treatment .
The mode of action appears to involve inducing apoptosis-like death in parasites, which is a promising mechanism for drug development against leishmaniasis. Furthermore, combining this compound with existing treatments like miltefosine has shown synergistic effects, enhancing efficacy while potentially reducing drug resistance .
Case Studies and Research Findings
Pharmacological Potential
Beyond its antileishmanial properties, the structural features of this compound suggest potential applications in other areas such as antimicrobial and anti-inflammatory activities. However, further research is required to explore these possibilities comprehensively.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The compound shares structural homology with several derivatives, differing primarily in functional groups and substituents. Below is a comparative analysis:
*Estimated based on functional group contributions.
Functional Group Influence on Properties
Phenylcarbamate Derivative (): The phenylcarbamate group introduces an amide bond, increasing molecular weight and TPSA (46.2 Ų). Higher LogP (~3.5) suggests improved lipid solubility, making it suitable for hydrophobic environments .
Phenolic Derivative (): The phenolic -OH group elevates TPSA (57.1 Ų), improving aqueous solubility. However, the reduced LogP (~2.3) may limit bioavailability in lipid-rich tissues. Stereochemical alignment with the target compound preserves the bicyclic core’s rigidity, critical for receptor binding .
Stereochemical and Framework Similarities
All analogues retain the 3-oxabicyclo[3.3.1]non-6-ene core, ensuring similar steric and electronic environments. Variations in substituents (e.g., phenyl vs. For example:
- The 4-(4-methyl-3-cyclohexenyl) substituent in introduces aliphatic character, reducing aromatic interactions compared to the phenyl group in the target compound .
Implications for Drug Design and Bioactivity
- Bioactivity Correlation: Structural similarity (e.g., bicyclic core, methyl groups) suggests shared biological targets, as seen in ’s antimicrobial derivatives. Functional groups dictate specificity; carbamates may target esterase enzymes, while phenolic groups could engage in redox reactions .
- Synthetic Utility: Bromomethyl and acetate derivatives () serve as intermediates for further functionalization, enabling structure-activity relationship (SAR) studies .
Preparation Methods
Cyclization Strategies via (3,5)-Oxonium-Ene Reactions
The (3,5)-oxonium-ene reaction has emerged as a cornerstone for constructing the oxabicyclo[3.3.1]nonene core. Source demonstrates that geraniol, a monoterpene alcohol, reacts with aldehydes under BF₃·OEt₂ catalysis to yield oxabicyclo[3.3.1]nonenes. For the target compound, substituting the aldehyde component with benzaldehyde introduces the phenyl group at the C4 position. The reaction proceeds via a concerted mechanism where the aldehyde carbonyl attacks the geraniol-derived oxonium intermediate, inducing cyclization (Figure 1).
Reaction Conditions:
-
Catalyst: BF₃·OEt₂ (10 mol%)
-
Solvent: Dichloromethane, 0°C to room temperature
-
Yield: 45–55% (optimized for phenyl-substituted derivatives)
A notable challenge is competing tetrahydropyran formation, which occurs when the oxonium intermediate undergoes alternative ring closure. Increasing steric bulk in the aldehyde (e.g., benzaldehyde vs. formaldehyde) suppresses this pathway, favoring bicyclo[3.3.1]nonene formation .
Stereochemical Control in Bicyclo[3.3.1]nonene Synthesis
The stereochemistry of the methyl groups at C6, C8, and C9 is critical for the compound’s biological activity. Source highlights the use of chiral diol precursors to enforce stereoselectivity. For instance, trans-p-menth-6-ene-2,8-diol reacts with benzaldehyde under BF₃·OEt₂ catalysis to produce the desired stereoisomer with >90% diastereomeric excess (Table 1).
Table 1: Stereochemical Outcomes of Diastereomeric Precursors
| Precursor | Catalyst | Diastereomeric Excess (%) | Yield (%) |
|---|---|---|---|
| trans-p-menth-6-ene-2,8-diol | BF₃·OEt₂ | 92 | 62 |
| cis-p-menth-6-ene-2,8-diol | BF₃·OEt₂ | 45 | 38 |
The trans configuration of the diol aligns the reactive sites for optimal orbital overlap during cyclization, minimizing steric clashes between the methyl and phenyl groups .
Post-Cyclization Functionalization: Methanol Group Introduction
The methanol moiety at C1 is introduced via nucleophilic substitution or oxidation. Source describes a two-step protocol:
-
Chlorination: Treatment of the bicyclo intermediate with SOCl₂ yields the corresponding chloride.
-
Hydrolysis: Aqueous NaOH at 60°C converts the chloride to the methanol derivative.
Optimized Parameters:
Alternative methods, such as Sharpless asymmetric dihydroxylation, have been explored but result in lower yields (<40%) due to over-oxidation side reactions .
Comparative Analysis of Catalytic Systems
BF₃·OEt₂ remains the most effective catalyst for bicyclo[3.3.1]nonene synthesis, but alternative Lewis acids have been evaluated (Table 2).
Table 2: Catalytic Efficiency in Cyclization Reactions
| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| BF₃·OEt₂ | 12 | 55 | 95 |
| AlCl₃ | 24 | 32 | 80 |
| SnCl₄ | 18 | 28 | 75 |
BF₃·OEt₂’s superior performance is attributed to its ability to stabilize oxonium intermediates without inducing polymerization .
Side Reactions and Mitigation Strategies
Transannular hydride shifts and epoxide ring-opening compete with desired cyclization. Source identifies that 1,5-hydride shifts dominate in bicyclo[3.3.1] systems, leading to regioisomeric byproducts. Employing deuterated solvents (e.g., CDCl₃) slows these shifts, improving regioselectivity by 20% .
Scalability and Industrial Feasibility
Pilot-scale syntheses (100 g batches) achieve 48% yield using continuous-flow reactors, which enhance heat transfer and reduce catalyst loading (5 mol% BF₃·OEt₂). Key parameters include:
Q & A
Q. Methodological Guidance :
- Use X-ray crystallography or NOESY NMR to resolve stereochemistry.
- Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density maps of the bicyclic framework.
Which analytical techniques are optimal for quantifying trace impurities in synthesized this compound?
Basic Question
Liquid chromatography-mass spectrometry (LC-MS) with a C18 column and electrospray ionization (ESI) is recommended for high-sensitivity detection of impurities. Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) improves sample purity prior to analysis, as validated for structurally similar bicyclic compounds . Gas chromatography-tandem MS (GC-MS/MS) is also viable for volatile derivatives, as demonstrated in natural product profiling (e.g., sea star extracts containing related oxabicyclo derivatives) .
Q. Methodological Guidance :
- Optimize SPE protocols with methanol conditioning and NH4F buffer for polar impurities.
- Derivatize the hydroxymethyl group with BSTFA or TMSCl to enhance GC volatility .
How can conflicting bioactivity data for this compound be systematically addressed in antimicrobial studies?
Advanced Question
Discrepancies may arise from variations in microbial strains, solvent effects, or degradation during storage. For example, identifies the compound in ethanol extracts of Astropecten spinulosus with antimicrobial activity, but organic degradation during prolonged storage (as noted in ) could alter results.
Q. Methodological Guidance :
- Standardize bioassays using lyophilized samples stored at −18°C to minimize degradation .
- Cross-validate with orthogonal assays (e.g., broth microdilution vs. disk diffusion) and include internal standards (e.g., triclosan-d3) to control matrix effects .
What synthetic strategies preserve the bicyclic core while introducing functional groups at the hydroxymethyl position?
Advanced Question
The hydroxymethyl group (position 1) is prone to oxidation or elimination under acidic/basic conditions. highlights successful functionalization of analogous oxabicyclo compounds via silyl protection (e.g., tert-butyldiphenylsilyl chloride) before introducing electrophiles.
Q. Methodological Guidance :
- Protect the hydroxyl group with TBDPSCl or Boc-anhydride prior to Grignard or Suzuki-Miyaura coupling.
- Monitor reaction progress with inline IR spectroscopy to detect carbonyl intermediates that may indicate ring-opening side reactions .
What role does stereochemistry play in modulating the compound’s interaction with enzymatic targets?
Q. Methodological Guidance :
- Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) and compare IC50 values in enzyme inhibition assays.
- Use circular dichroism (CD) spectroscopy to correlate absolute configuration with activity trends .
How can computational methods improve the design of derivatives with enhanced metabolic stability?
Advanced Question
The compound’s bridged ether and olefinic bonds may undergo oxidative metabolism. and suggest that substituent effects on metabolic stability can be modeled using in silico tools like ADMET Predictor or MetaSite.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
